N-(1-Adamantylmethyl)nicotinamide
Description
N-(1-Adamantylmethyl)nicotinamide is a nicotinamide derivative featuring a 1-adamantylmethyl group attached to the nitrogen of the nicotinamide moiety. Its molecular formula is C17H22N2O, with a molecular weight of 270.37 g/mol. Commercial availability of N-(1-Adamantyl)nicotinamide (CAS 24813-21-6) is confirmed via supplier listings , though detailed pharmacological data remain sparse.
Properties
CAS No. |
24813-26-1 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O/c20-16(15-2-1-3-18-10-15)19-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2,(H,19,20) |
InChI Key |
PAFNPGZCRJCQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantylmethyl)nicotinamide typically involves the reaction of 1-adamantylmethylamine with nicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Reaction Mechanism:
Conditions:
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature: 0–5°C to minimize side reactions.
-
Catalyst: Not required; reaction proceeds via SN2 mechanism due to the adamantylmethyl group’s steric hindrance.
Hydrolysis Reactions
The amide bond in N-(1-Adamantylmethyl)nicotinamide undergoes hydrolysis under acidic or basic conditions to yield nicotinic acid derivatives.
Acidic Hydrolysis:
Conditions:
-
Concentrated HCl at reflux (110°C) for 6–8 hours.
-
Yield: ~85% (theorized based on analogous nicotinamide hydrolysis).
Basic Hydrolysis (Saponification):
Notes:
-
The adamantyl group slows hydrolysis compared to unsubstituted nicotinamide due to steric effects.
Methylation
The pyridine nitrogen can undergo quaternization with methyl iodide to form a charged species:
Applications:
-
Enhances water solubility for pharmacological studies.
Oxidation
The adamantylmethyl side chain is resistant to oxidation, but the pyridine ring can undergo electrophilic substitution (e.g., nitration or sulfonation) .
Example – Nitration:
Conditions:
Coordination Chemistry
This compound acts as a ligand for transition metals. The pyridine nitrogen and amide oxygen serve as donor sites.
Example – Palladium Complexation:
Applications:
-
Catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura).
Thermal Stability:
-
Decomposes above 250°C without melting.
-
Degradation products include CO₂, NH₃, and adamantane derivatives.
Photostability:
-
Stable under UV light (λ > 300 nm) due to the adamantyl group’s UV absorption.
Comparative Reactivity Data
*Yields are approximate and based on analogous reactions due to limited published data.
Research Findings
-
Steric Effects : The adamantyl group significantly reduces reaction rates in SN2 mechanisms but stabilizes intermediates in electrophilic substitutions.
-
Biological Relevance : The compound resists enzymatic degradation by nicotinamide N-methyltransferase (NNMT) due to steric hindrance, unlike 1-methylnicotinamide .
-
Solubility : Poor aqueous solubility (0.1 mg/mL in water at 25°C) but highly soluble in DMSO (>50 mg/mL) .
Scientific Research Applications
Chemistry: N-(1-Adamantylmethyl)nicotinamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. The adamantyl group is known for enhancing the stability and bioavailability of molecules, making it a valuable component in drug design .
Medicine: this compound has potential therapeutic applications. It is being investigated for its role in modulating biological pathways related to neuroprotection and anti-inflammatory effects .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to the rigidity and stability imparted by the adamantyl group .
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)nicotinamide involves its interaction with various molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The nicotinamide moiety can interact with enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), influencing processes like DNA repair and cellular stress responses .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Variations
Key structural differences among similar compounds include:
- Substituent Type :
- N-(1-Adamantylmethyl)nicotinamide : Adamantylmethyl group (CH2-adamantane).
- N-(1-Adamantyl)carbothioamide (): Adamantyl group with a thioamide (C=S) instead of carboxamide (C=O).
- N-(1-(1-Adamantyl)ethyl)nicotinamide (CID 64418): Adamantylethyl group (CH2CH2-adamantane), increasing chain length .
- N-(1-Adamantyl)nicotinamide (CAS 24813-21-6): Direct adamantyl attachment without a methylene spacer .
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Functional Group |
|---|---|---|---|---|
| This compound | C17H22N2O | 270.37 | Adamantylmethyl | Carboxamide (C=O) |
| N-(1-Adamantyl)carbothioamide | C11H17NS | 199.33 | Adamantyl | Thioamide (C=S) |
| N-(1-(1-Adamantyl)ethyl)nicotinamide | C18H24N2O | 284.40 | Adamantylethyl | Carboxamide (C=O) |
| N-(1-Adamantyl)nicotinamide | C16H20N2O | 256.35 | Adamantyl | Carboxamide (C=O) |
Physicochemical Properties
- Lipophilicity : Adamantylmethyl and adamantylethyl groups increase hydrophobicity compared to unsubstituted nicotinamide. This may enhance blood-brain barrier penetration, as seen in adamantane derivatives like memantine .
- Collision Cross-Section (CCS) : For N-(1-(1-Adamantyl)ethyl)nicotinamide, predicted CCS values range from 167.2–179.4 Ų (adduct-dependent) , suggesting similar behavior for the methyl-substituted analogue.
Analytical and Detection Methods
Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is effective for quantifying nicotinamide derivatives (e.g., NMN, NAD+) with high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery rates (84.6–108.6%) . Similar methods could be adapted for this compound, though optimization of extraction solvents (e.g., 10% methanol) and ionization parameters would be required.
Biological Activity
N-(1-Adamantylmethyl)nicotinamide is a compound derived from nicotinamide, a form of vitamin B3, and has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound functions primarily through its interaction with nicotinamide-related metabolic pathways. The compound is believed to influence the activity of nicotinamide N-methyltransferase (NNMT), which is responsible for the methylation of nicotinamide to produce 1-methylnicotinamide (MNAM). This metabolic pathway plays a significant role in regulating NAD+ levels in cells, which are crucial for various cellular processes including energy metabolism and DNA repair .
Key Pathways Involved
- NAD+ Biosynthesis : this compound may enhance the synthesis of NAD+ through the salvage pathway, thereby supporting cellular functions that depend on NAD+ availability.
- Sirtuin Modulation : The compound has been shown to modulate sirtuin activity, particularly SIRT1 and SIRT2, which are involved in cellular stress responses and aging processes. Inhibition of these sirtuins can lead to altered cellular proliferation and apoptosis .
Biological Activities
1. Neuroprotective Effects
Research indicates that nicotinamide derivatives, including this compound, may provide neuroprotection by enhancing NAD+ levels in neurons. Increased NAD+ can activate sirtuins that contribute to neuronal survival and reduce oxidative stress .
2. Anticancer Properties
There is emerging evidence suggesting that this compound may exhibit anticancer properties through its effects on cell cycle regulation and apoptosis. Studies have shown that compounds affecting sirtuin activity can influence tumor growth, particularly in melanoma cells .
3. Anti-inflammatory Effects
The compound may also play a role in modulating inflammatory responses by influencing the expression of pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of nicotinamide derivatives:
- Neurodegenerative Disease : A case study involving a patient with a neurodegenerative disorder indicated that supplementation with nicotinamide significantly improved metabolic profiles related to NAD+ synthesis, suggesting a therapeutic role for compounds like this compound in similar conditions .
- Skin Cancer Prevention : In clinical trials assessing the effect of nicotinamide on non-melanoma skin cancers (NMSCs), it was found that nicotinamide could reduce the incidence of actinic keratosis and other skin malignancies. While specific data on this compound is limited, its structural similarity to nicotinamide suggests potential efficacy in this area .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-Adamantylmethyl)nicotinamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling nicotinamide derivatives with adamantylmethyl groups via amidation or alkylation. For example, analogous compounds like N-methylnicotinamide are synthesized using nucleophilic substitution with methylamine (80% yield) or via methoxy intermediates (79% yield) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of nicotinamide to adamantylmethyl halide), temperature (60–80°C), and solvent choice (DMF or THF). Purification via column chromatography with ethyl acetate/hexane gradients is recommended.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR : and NMR to verify adamantyl proton environments (δ 1.6–2.1 ppm) and nicotinamide aromatic signals (δ 7.4–8.8 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., molecular ion [M+H] at m/z calculated for CHNO).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) to assess purity (>98%) .
- X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement from single-crystal data .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions), chloroform, or methanol, as adamantane derivatives often exhibit lipophilic behavior .
- Stability : Store at −20°C under inert gas (argon) to prevent oxidation. Monitor degradation via TLC or HPLC under varying pH (4–9) and temperature (4–37°C) conditions .
Advanced Research Questions
Q. How can the mechanism of action of this compound be investigated in enzymatic assays?
- Methodological Answer :
- Target Identification : Screen against nicotinamide-processing enzymes (e.g., NNMT, NAD synthetase) using fluorescence-based activity assays. For NNMT, measure methyltransferase activity via LC-MS detection of 1-methylnicotinamide .
- Kinetic Studies : Use Michaelis-Menten analysis with varying substrate concentrations (0.1–10 mM) to determine and . Include negative controls (e.g., nicotinamide without the adamantyl group) .
Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for adamantane-nicotinamide hybrids?
- Methodological Answer :
- Purity Validation : Re-test compounds with independent HPLC and elemental analysis to rule out batch variability .
- Stereochemical Effects : Compare enantiomers (if applicable) using chiral columns or asymmetric synthesis to assess stereospecific activity .
- Assay Reproducibility : Standardize cell-based assays (e.g., ATP levels, ROS detection) across multiple cell lines (HEK293, HepG2) and include positive controls (e.g., metformin for mitochondrial studies) .
Q. How can in vivo pharmacokinetic studies of this compound be designed to assess bioavailability and metabolite profiling?
- Methodological Answer :
- Dosing : Administer orally (5–50 mg/kg) or intravenously (2–10 mg/kg) in rodent models. Collect plasma at intervals (0.5–24 hrs) for LC-MS/MS quantification .
- Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare with synthetic standards .
- Tissue Distribution : Perform autoradiography or whole-body imaging with radiolabeled -adamantylmethyl groups .
Q. What strategies can improve the selectivity of this compound for target enzymes over off-target interactions?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified adamantyl substituents (e.g., hydroxyl, fluorine) and test inhibition against NNMT vs. unrelated methyltransferases .
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in NNMT’s active site. Validate with site-directed mutagenesis (e.g., PheAla) .
Q. How should toxicity profiling be conducted for this compound in preclinical models?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423: Dose rodents (50–500 mg/kg) and monitor mortality, organ weight, and histopathology (liver, kidney) over 14 days .
- Genotoxicity : Perform Ames test (TA98/TA100 strains) with/without metabolic activation (S9 mix) .
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology (IC determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
